Rodocaine

概要

説明

ロドカインは、主に眼科で使用される局所麻酔薬です。眼科手術やその他の医療処置における麻酔効果で知られています。ロドカインは、安定性と持続効果で知られているアミノアミド系局所麻酔薬に属します。

製法

合成経路と反応条件

ロドカインは、アミド結合の形成を含む一連の化学反応によって合成することができます。合成は通常、2-クロロ-6-メチルフェニルアミンと適切なアシルクロリドを反応させて対応するアミドを形成することから始まります。 この中間体は、さらに反応させて必要な官能基を導入し、ロドカインの最終構造を得ます .

工業生産方法

工業的な環境では、ロドカインの生産には、自動化された反応器と反応条件の精密な制御を用いた大規模な化学合成が伴います。プロセスには、精製、結晶化、乾燥などの手順が含まれ、最終生成物を純粋かつ安定な形で得ることができます。 高度な技術の使用により、化合物の高収率と品質の一貫性が保証されます .

準備方法

Synthetic Routes and Reaction Conditions

Rodocaine can be synthesized through a series of chemical reactions involving the formation of an amide bond. The synthesis typically starts with the reaction of 2-chloro-6-methylphenylamine with a suitable acyl chloride to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the necessary functional groups and achieve the final structure of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of advanced technologies ensures high yield and consistent quality of the compound .

化学反応の分析

反応の種類

ロドカインは、以下の化学反応など、さまざまな化学反応を受けます。

酸化: ロドカインは、対応するN-オキシド誘導体を形成するために酸化することができます。

還元: 還元反応は、ロドカインを対応するアミン誘導体に変換することができます。

置換: ロドカインは、特に芳香環において置換反応を受けることができ、さまざまな置換基を導入することができます。

一般的な試薬と条件

酸化: 過酸化水素や過酸などの一般的な酸化剤が使用されます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化剤や求電子性芳香族置換試薬が制御された条件下で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、N-オキシド誘導体、アミン誘導体、およびさまざまな置換された芳香族化合物があります .

科学研究の用途

ロドカインは、広範囲にわたる科学研究の用途があります。

化学: 局所麻酔薬とその化学的性質の研究におけるモデル化合物として使用されます。

生物学: 神経細胞への影響とその神経生物学研究における潜在的な使用について調査されています。

医学: 眼科手術における局所麻酔のために広く使用されています。また、他の医療分野における潜在的な使用についても研究されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Rodocaine is classified as an amino ester local anesthetic, with the molecular formula . Its mechanism of action involves blocking sodium channels in nerve membranes, which inhibits the propagation of nerve impulses responsible for pain sensation. This characteristic makes this compound particularly effective for localized anesthesia during surgical procedures.

Clinical Applications

This compound's primary applications include:

- Ophthalmic Anesthesia : this compound is widely used in ophthalmology due to its rapid onset and minimal corneal epithelial toxicity. It is formulated for topical use or injection during eye surgeries, providing effective analgesia without significant side effects.

- Dental Procedures : Similar to other local anesthetics, this compound is utilized in dental practices to manage pain during various treatments, ensuring patient comfort.

- Minor Surgical Procedures : The compound is employed in various minor surgeries where localized pain relief is necessary. Its fast-acting nature allows for quick recovery from anesthesia .

- Ophthalmic Use : A study demonstrated that this compound effectively produced a maximal block within five minutes of administration, with corneal sensitivity returning to normal within 35 to 60 minutes post-application. The study highlighted its minimal effects on corneal epithelium compared to untreated controls, making it suitable for topical anesthesia in ophthalmology.

- Surgical Applications : Clinical trials have indicated that this compound provides effective regional anesthesia comparable to established anesthetics like bupivacaine and ropivacaine. In procedures requiring localized pain management, this compound has shown significant potential in enhancing patient comfort and reducing recovery times .

- Safety Profile : Research continues to explore the safety profile of this compound, particularly regarding its toxicity levels compared to other local anesthetics. Preliminary findings suggest that this compound may have a favorable toxicity profile, especially in ocular applications.

作用機序

ロドカインは、神経細胞のナトリウムチャネルを阻害することで作用を発揮します。ナトリウムイオンの流入を阻害することで、ロドカインは神経インパルス発生と伝導を防ぎ、標的領域の感覚消失につながります。 このメカニズムは、他の局所麻酔薬に似ており、神経膜の安定化が含まれます .

類似化合物の比較

ロドカインは、リドカイン、ブピバカイン、ロピバカインなどの他の局所麻酔薬と比較されます。

リドカイン: 構造とメカニズムが類似していますが、作用時間は短いです。

ブピバカイン: 作用時間は長く、毒性が高くなる可能性があります。

ロピバカイン: 作用時間は類似していますが、心臓毒性のリスクが低くなっています。

ロドカインは、眼科における特定の使用と、効力と安全性のバランスのとれたプロファイルでユニークです .

類似化合物

- リドカイン

- ブピバカイン

- ロピバカイン

類似化合物との比較

Rodocaine is compared with other local anesthetics such as lidocaine, bupivacaine, and ropivacaine:

Lidocaine: Similar in structure and mechanism but has a shorter duration of action.

Bupivacaine: Longer-lasting but with a higher potential for toxicity.

Ropivacaine: Similar duration of action but with a lower risk of cardiotoxicity.

This compound is unique in its specific use in ophthalmology and its balanced profile of efficacy and safety .

Similar Compounds

This compound stands out due to its specific application in eye surgeries and its favorable safety profile compared to other local anesthetics .

生物活性

Rodocaine is a synthetic compound classified as a local anesthetic, primarily utilized in medical applications for temporary pain relief. It belongs to the class of amino esters and is characterized by its molecular formula, . This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, case studies, and comparisons with other local anesthetics.

This compound functions primarily as a sodium channel blocker . It inhibits the propagation of action potentials in nerve cells, effectively preventing pain signals from reaching the brain. This mechanism is crucial for its application in various surgical procedures where localized pain management is required.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its effectiveness as a local anesthetic:

- Rapid Onset : this compound provides quick relief from pain, making it suitable for procedures requiring immediate anesthesia.

- Duration of Action : The duration of analgesia can vary based on the formulation and administration route but is generally effective for minor surgical interventions.

- Safety Profile : Research into this compound's pharmacokinetics indicates a favorable safety profile, although further studies are necessary to fully understand its interactions with other medications.

Comparative Analysis with Other Local Anesthetics

The following table compares this compound with other well-known local anesthetics:

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | C18H25ClN2O | Sodium channel blocker | Chlorinated aromatic structure |

| Lidocaine | C14H22N2O | Sodium channel blocker | Rapid onset; widely used |

| Bupivacaine | C18H28N2O | Sodium channel blocker | Long duration; more potent |

| Procaine | C13H20N2O2 | Sodium channel blocker | Short-acting; often used in dentistry |

| Ropivacaine | C17H26N2O | Sodium channel blocker | Less cardiotoxicity compared to bupivacaine |

This compound's chlorinated aromatic structure differentiates it from these compounds, potentially influencing its pharmacological profile and efficacy.

Case Studies and Clinical Applications

Several case studies have highlighted the clinical applications of this compound in pain management:

- Surgical Procedures : In various animal models and clinical settings, this compound has demonstrated significant efficacy in providing localized anesthesia during surgical interventions. Its rapid onset and effective pain relief have been particularly noted in dental procedures and minor surgeries.

- Pain Management Therapies : Research has shown that this compound can be beneficial in managing acute pain conditions. Its ability to block nerve conduction effectively allows for improved patient comfort during recovery from surgical procedures.

- Drug Interactions : Studies examining this compound's interactions with other medications have indicated that it may enhance or inhibit the effects of certain drugs when administered concurrently. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects during treatment.

Research Findings

Recent studies have focused on the biological activity and safety profile of this compound:

- A study demonstrated that this compound effectively reduced pain levels in subjects undergoing minor surgical procedures, with a notable safety profile observed across various dosages.

- The compound's interactions with biological systems were assessed, revealing potential enhancements or inhibitions in conjunction with other analgesics .

特性

CAS番号 |

38821-80-6 |

|---|---|

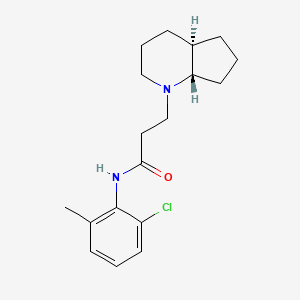

分子式 |

C18H25ClN2O |

分子量 |

320.9 g/mol |

IUPAC名 |

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide |

InChI |

InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1 |

InChIキー |

ICLIXBRUSBYXEV-ZBFHGGJFSA-N |

SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |

異性体SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |

正規SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |

外観 |

Solid powder |

Key on ui other cas no. |

39489-97-9 39489-99-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

R 22700 rodocaine rodocaine, (trans)-(+)-isomer rodocaine, (trans)-(+-)-isomer rodocaine, (trans)-(-)-isomer rodocaine, hydrochloride, (trans)-isomer rodocaine, monohydrochloride, (cis)-isomer trans-6-chloro-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta(b)pyridine-1-propiono-o- toluidide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。